RSVA405 vs. Resveratrol: STAT3 Inhibition Potency Comparison (50-Fold Enhanced Activity)
RSVA405 demonstrates substantially enhanced STAT3 inhibitory potency compared to its parent scaffold resveratrol. In LPS-stimulated RAW 264.7 macrophages, RSVA405 inhibited STAT3 phosphorylation with an apparent IC₅₀ of approximately 0.5 μM, whereas resveratrol exhibited an IC₅₀ of approximately 25 μM under comparable assay conditions [1]. The small-molecule analogs of the RSVA series were specifically designed to overcome the modest potency of resveratrol, resulting in a STAT3 inhibition enhancement factor of nearly 50-fold [1]. This quantitative improvement enables experiments at concentrations where resveratrol would be ineffective or confounded by off-target effects.
| Evidence Dimension | STAT3 phosphorylation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = ~0.5 μM |
| Comparator Or Baseline | Resveratrol: IC₅₀ = ~25 μM |
| Quantified Difference | ~50-fold greater potency |
| Conditions | LPS-stimulated RAW 264.7 macrophages; inhibition of STAT3 phosphorylation (Tyr705) |
Why This Matters
This 50-fold potency differential enables investigators to achieve robust STAT3 inhibition at concentrations where resveratrol would be inactive, substantially reducing experimental confounds and improving signal-to-noise in inflammatory pathway studies.
- [1] Capiralla H, Vingtdeux V, Zhao H, et al. Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages. FEBS J. 2012;279(20):3791-3799. PMID: 22909341. View Source
